molecular formula C8H4BrClFN B13131943 3-(Bromomethyl)-2-chloro-4-fluorobenzonitrile

3-(Bromomethyl)-2-chloro-4-fluorobenzonitrile

Cat. No.: B13131943
M. Wt: 248.48 g/mol
InChI Key: QYWWVXOMWBFLPI-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-chloro-4-fluorobenzonitrile is an organic compound with the molecular formula C8H4BrClFN It is a derivative of benzonitrile, featuring bromomethyl, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-chloro-4-fluorobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common route includes:

    Reduction: Conversion of the nitro group to an amine.

    Halogenation: Introduction of bromine, chlorine, and fluorine substituents.

The specific conditions for each step, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: To ensure consistent quality and scalability.

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-chloro-4-fluorobenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The chloro and fluoro substituents can direct electrophiles to specific positions on the benzene ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Electrophiles: Halogens, nitro groups, and sulfonic acids.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative.

Scientific Research Applications

Chemistry

In organic chemistry, 3-(Bromomethyl)-2-chloro-4-fluorobenzonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various functionalized aromatic compounds.

Biology

The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features allow for the exploration of new drug candidates with specific biological activities.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities. Research is ongoing to identify and optimize these properties.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique substituents provide specific properties that can be tailored for various industrial uses.

Mechanism of Action

The mechanism by which 3-(Bromomethyl)-2-chloro-4-fluorobenzonitrile exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)-2-chlorobenzonitrile: Lacks the fluorine substituent.

    3-(Bromomethyl)-4-fluorobenzonitrile: Lacks the chlorine substituent.

    2-Chloro-4-fluorobenzonitrile: Lacks the bromomethyl group.

Uniqueness

3-(Bromomethyl)-2-chloro-4-fluorobenzonitrile is unique due to the combination of bromomethyl, chloro, and fluoro substituents on the benzene ring. This combination provides distinct reactivity and properties, making it a versatile compound for various applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in scientific and industrial fields.

Properties

Molecular Formula

C8H4BrClFN

Molecular Weight

248.48 g/mol

IUPAC Name

3-(bromomethyl)-2-chloro-4-fluorobenzonitrile

InChI

InChI=1S/C8H4BrClFN/c9-3-6-7(11)2-1-5(4-12)8(6)10/h1-2H,3H2

InChI Key

QYWWVXOMWBFLPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)CBr)F

Origin of Product

United States

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